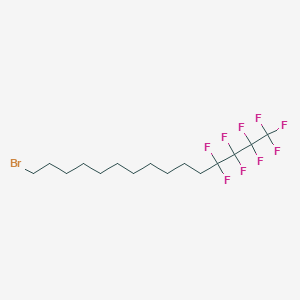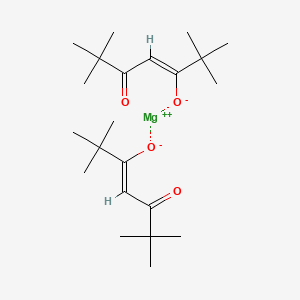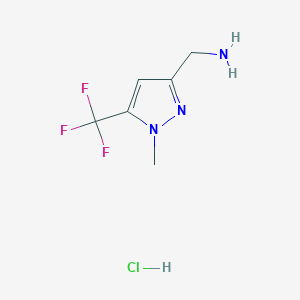
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide
Overview
Description
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that is responsible for regulating salt and water transport across epithelial tissues. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mechanism of Action
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide inhibits CFTR-mediated chloride transport by binding to the cytoplasmic domain of the CFTR protein. It has been shown to block the ATPase activity of CFTR, which is required for chloride transport. N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has also been shown to stabilize the closed state of the CFTR channel, preventing it from opening and allowing chloride ions to pass through.
Biochemical and Physiological Effects:
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has been shown to reduce sweat chloride levels in patients with cystic fibrosis, indicating that it can inhibit CFTR-mediated chloride transport in vivo. It has also been shown to improve lung function in animal models of cystic fibrosis, suggesting that it may have therapeutic potential in this disease. N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has also been studied for its effects on other physiological processes, such as intestinal fluid secretion and pancreatic secretion.
Advantages and Limitations for Lab Experiments
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide is a potent and selective inhibitor of CFTR-mediated chloride transport, making it a valuable tool for studying the role of CFTR in physiological processes. However, it has some limitations in lab experiments. For example, it may have off-target effects on other ion channels or transporters, and its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several potential future directions for research on N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide. One area of interest is the development of more potent and selective CFTR inhibitors for therapeutic use in cystic fibrosis and other diseases. Another area of interest is the study of N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide in combination with other drugs, such as correctors and potentiators, that are currently used to treat cystic fibrosis. Additionally, N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide may have potential applications in other diseases, such as secretory diarrhea and pancreatitis, that are characterized by abnormal ion transport.
Scientific Research Applications
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, and to improve lung function in animal models of cystic fibrosis. N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide has also been studied for its potential use in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatitis.
properties
IUPAC Name |
2-chloro-N'-(3-chloro-4-fluorophenyl)sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FN2O2S/c9-4-8(12)13-16(14,15)5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBASRLJCGHOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N=C(CCl)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)/N=C(/CCl)\N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chloroethanimidoyl)-3-chloro-4-fluorobenzene-1-sulphonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B3040519.png)

![Bis[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3040521.png)

![(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3040525.png)
![5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3040526.png)





![N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide](/img/structure/B3040539.png)
![N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide](/img/structure/B3040540.png)
